molecular formula C15H17N3OS B2833460 (E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide CAS No. 2035007-19-1

(E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2833460
CAS No.: 2035007-19-1
M. Wt: 287.38
InChI Key: IGJROSOQAYEKKK-AATRIKPKSA-N
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Description

(E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound characterized by its unique structure, which includes an imidazole ring, a cyclopropyl group, and a thiophene ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazole Intermediate: The initial step involves the synthesis of 2-cyclopropyl-1H-imidazole from cyclopropylamine and glyoxal in the presence of an acid catalyst.

    Alkylation: The imidazole intermediate is then alkylated with 2-bromoethylamine to form N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)amine.

    Acryloylation: The final step involves the reaction of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)amine with thiophene-2-carboxaldehyde and acryloyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under catalytic hydrogenation conditions to form saturated imidazoline derivatives.

    Substitution: The acrylamide moiety can participate in nucleophilic substitution reactions, particularly at the β-carbon position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Saturated imidazoline derivatives.

    Substitution: Various substituted acrylamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its imidazole and thiophene rings are known to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties, although specific studies are required to confirm these effects.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The thiophene ring may interact with hydrophobic pockets in proteins, affecting their function. The acrylamide moiety can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(2-(1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide: Lacks the cyclopropyl group, which may affect its biological activity.

    (E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-phenylacrylamide: Contains a phenyl ring instead of a thiophene ring, which may alter its chemical reactivity and biological interactions.

    (E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide: Has a furan ring instead of a thiophene ring, potentially affecting its stability and reactivity.

Uniqueness

(E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is unique due to the combination of its cyclopropyl, imidazole, and thiophene moieties. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c19-14(6-5-13-2-1-11-20-13)16-7-9-18-10-8-17-15(18)12-3-4-12/h1-2,5-6,8,10-12H,3-4,7,9H2,(H,16,19)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJROSOQAYEKKK-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CN2CCNC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NC=CN2CCNC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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